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molecular formula C9H7F3O2 B8764151 (3-Trifluoromethyl-phenoxy)-acetaldehyde CAS No. 63212-89-5

(3-Trifluoromethyl-phenoxy)-acetaldehyde

Cat. No. B8764151
M. Wt: 204.15 g/mol
InChI Key: QDDJKBCSNFFTQO-UHFFFAOYSA-N
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Patent
US04018802

Procedure details

A mixture of 3-trifluoromethylphenoxyacetaldehyde diethyl acetal (146.3 g.; 0.527 mole), acetone (600 ml.), water (550 ml.), and concentrated sulfuric acid (3.5 ml.) is heated under reflux for 22 hours.
Quantity
146.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1)C.CC(C)=O.S(=O)(=O)(O)O>O>[F:14][C:13]([F:15])([F:16])[C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[O:6][CH2:5][CH:4]=[O:3]

Inputs

Step One
Name
Quantity
146.3 g
Type
reactant
Smiles
C(C)OC(COC1=CC(=CC=C1)C(F)(F)F)OCC
Name
Quantity
600 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
550 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 22 hours
Duration
22 h

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(OCC=O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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